ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with an amide-linked 2-(1H-tetrazol-1-yl)phenyl group and at position 4 with an ethyl carboxylate moiety. The tetrazole group, a five-membered aromatic ring with four nitrogen atoms, enhances metabolic stability and serves as a bioisostere for carboxylic acids, improving bioavailability . The thiazole ring contributes to electronic diversity, enabling interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C14H12N6O3S |
|---|---|
Molecular Weight |
344.35 g/mol |
IUPAC Name |
ethyl 2-[[2-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H12N6O3S/c1-2-23-13(22)10-7-24-14(16-10)17-12(21)9-5-3-4-6-11(9)20-8-15-18-19-20/h3-8H,2H2,1H3,(H,16,17,21) |
InChI Key |
IWMFSXHKSNSMJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by cyclization of a thioamide with an α-haloketone.
Coupling Reactions: The tetrazole and thiazole intermediates are then coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials.
Biological Research: The compound is used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity . The thiazole ring can interact with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs are summarized below, highlighting differences in substituents, core heterocycles, and biological relevance:
Table 1: Comparative Analysis of Structural Analogs
Key Differences and Implications
Core Heterocycle: The target compound’s thiazole core contrasts with thiazolidinone in compounds (e.g., 23), which introduces a ketone and saturated ring, altering electronic properties and conformational flexibility . Thiazolidinones are associated with antidiabetic activity (e.g., PPAR-γ agonists), whereas thiazoles are more common in kinase inhibitors or antimicrobial agents.
Substituent Effects :
- The tetrazole group in the target compound enhances polarity and hydrogen-bonding capacity compared to triazole in ’s 9a-9e series . Tetrazoles are resistant to metabolic degradation, improving pharmacokinetics.
- The ethyl carboxylate at C4 may act as a prodrug, as esters are often hydrolyzed to active carboxylic acids in vivo. This contrasts with carboxamides in , which exhibit direct hydrogen-bonding capabilities .
Synthetic Pathways :
- The target compound’s amide linkage likely involves coupling between a thiazole-amine and 2-(tetrazol-1-yl)benzoyl chloride, analogous to methods in for carboxamide synthesis .
- employs Huisgen cycloaddition for triazole formation, whereas the target’s tetrazole may require nitrile cyclization with sodium azide .
Biological Activity
Ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS Number: 1401559-32-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.35 g/mol. The compound features a thiazole ring, which is known for its versatility in medicinal chemistry, particularly as an antitumor agent.
Research indicates that compounds containing thiazole moieties often exhibit significant cytotoxic effects against various cancer cell lines. This compound has been studied for its ability to inhibit cell proliferation in cancer cells. The presence of the tetrazole group enhances the interaction with biological targets, potentially increasing the compound's efficacy.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study highlighted the cytotoxic effects of thiazole derivatives on different cancer cell lines, reporting IC50 values in the micromolar range for compounds similar to this compound. For instance, thiazole derivatives have shown promising results against Jurkat cells with IC50 values lower than standard drugs like doxorubicin .
- Structure-Activity Relationship (SAR) :
- Inhibition of HSET :
Comparative Biological Activity Table
| Compound Name | IC50 (µg/mL) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Ethyl 2-{...} | 1.61 | Jurkat | Cytotoxicity via mitochondrial pathway |
| Compound A | 1.98 | A431 | Inhibition of Bcl-2 |
| Compound B | < Doxorubicin | Various | HSET inhibition |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Use the Hantzsch thiazole synthesis method, combining thiourea derivatives with α-halo ketones under reflux in ethanol .
- Tetrazole incorporation : React the intermediate with 2-(1H-tetrazol-1-yl)benzoic acid using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane .
- Esterification : Finalize with ethyl esterification under acidic conditions (e.g., H₂SO₄ in ethanol) .
- Critical parameters : Maintain anhydrous conditions for coupling steps, monitor reaction progress via TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : Analyze ¹H and ¹³C NMR to verify thiazole ring protons (δ 7.2–8.1 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and tetrazole N-H stretches (~3400 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₄H₁₂N₆O₃S: 357.0722) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group.
- Conduct stability assays under varying pH (e.g., 3–9 buffers at 37°C for 24–72 hours) to assess degradation kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproduce assays : Standardize protocols (e.g., enzyme inhibition IC₅₀ assays with ATP-binding cassette transporters) using identical cell lines (e.g., HEK293) and controls .
- Analyze structural analogs : Compare activity with derivatives (e.g., ethyl 2-hydrazinyl-thiazole-4-carboxylate) to identify SAR trends .
- Validate via orthogonal assays : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental designs are suitable for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to model binding to tetrazole-recognizing receptors (e.g., angiotensin II receptors) .
- Cellular assays : Perform fluorescence polarization assays to measure competitive displacement of labeled ligands in live cells .
- In vivo pharmacokinetics : Administer via intraperitoneal injection in rodent models and quantify plasma concentrations using LC-MS/MS .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Synthesize analogs : Modify the tetrazole ring (e.g., replace with 1H-1,2,3-triazole) or ester group (e.g., methyl vs. ethyl) .
- Test bioactivity : Screen analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening (HTS) .
- Computational modeling : Apply QSAR models to predict activity cliffs and optimize lead compounds .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Optimize reaction efficiency : Replace batch synthesis with flow chemistry for carbodiimide coupling steps to improve yield .
- Purification scalability : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
- Quality control : Implement in-line FTIR monitoring to ensure consistency in intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
